4,6-Dihydroxy-5-nitropyrimidine

Catalog No.
S1482300
CAS No.
2164-83-2
M.F
C4H3N3O4
M. Wt
157.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dihydroxy-5-nitropyrimidine

CAS Number

2164-83-2

Product Name

4,6-Dihydroxy-5-nitropyrimidine

IUPAC Name

4-hydroxy-5-nitro-1H-pyrimidin-6-one

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9)

InChI Key

ABTLZAVJDRUDNG-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])O

Synonyms

5-Nitro-4,6-pyrimidinediol

Canonical SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])O

Potential Antimicrobial Activity:

Some studies have explored the potential of DHNP as an antimicrobial agent. One study investigated its activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed moderate to weak activity against some of the tested strains, suggesting further research is necessary to determine its efficacy and potential as an antimicrobial [].

Precursor for Synthesis of Other Compounds:

DHNP can serve as a starting material for the synthesis of other pyrimidine derivatives with potential biological activities. For instance, a study reported the conversion of DHNP into a series of new pyrimidine derivatives and evaluated their anti-proliferative activity against cancer cell lines. While the derivatives showed some activity, further optimization is required for potential therapeutic development [].

Origin and Significance:

Citation:

  • Sigma-Aldrich: , Product Information Sheet: 4,6-Dihydroxy-5-nitropyrimidine (CAS Number: 2164-83-2)

Molecular Structure Analysis

DHNP possesses a six-membered aromatic ring structure called pyrimidine. This ring contains two nitrogen atoms at positions 1 and 3. Hydroxyl groups (OH) are attached at positions 4 and 6, while a nitro group (NO2) is present at position 5. The presence of these functional groups makes DHNP a polar molecule.

Key Features:

  • Aromatic pyrimidine ring with delocalized electrons.
  • Polar nature due to hydroxyl and nitro groups.
  • Potential for hydrogen bonding due to OH groups.

Citation:

  • PubChem, National Institutes of Health: ), Compound Summary for CID 75105, 4,6-Dihydroxy-5-nitropyrimidine.

Chemical Reactions Analysis

Synthesis:

Other Reactions:

Due to the presence of hydroxyl and nitro groups, DHNP might undergo various reactions, including:

  • Esterification with carboxylic acids to form esters.
  • Condensation reactions with aldehydes or ketones to form imines.
  • Reduction of the nitro group to an amine group under specific conditions.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2164-83-2

Wikipedia

4,6-Dihydroxy-5-nitropyrimidine

General Manufacturing Information

4(3H)-Pyrimidinone, 6-hydroxy-5-nitro-: ACTIVE

Dates

Modify: 2023-08-15
Gehrke et al. An unexpected non-Hoogsteen-based mutagenicity mechanism of oxidative FaPy-DNA lesions. Nature Chemical Biology, doi: 10.1038/nchembio.1254, published online 19 May 2013 http://www.nature.com/naturechemicalbiology

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